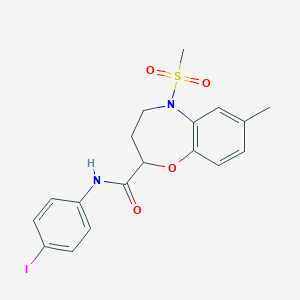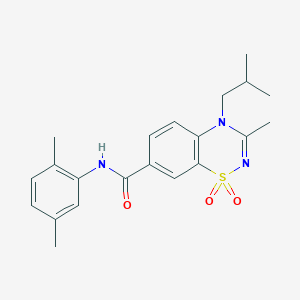![molecular formula C19H16ClNO3 B11231060 1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11231060.png)
1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE is a complex organic compound that features a benzodioxole group and a chlorophenyl furan group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole and chlorophenyl furan precursors, which are then subjected to a series of reactions including halogenation, amination, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis from laboratory to industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and chlorophenyl furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2H-1,3-BENZODIOXOL-5-YL)METHYL][(2,5-DIMETHOXYPHENYL)METHYL]AMINE: Shares the benzodioxole group but differs in the phenyl substituent.
2-(1,3-BENZODIOXOL-5-YL)ETHANAMINE: Similar core structure but lacks the chlorophenyl furan group
Uniqueness
(2H-1,3-BENZODIOXOL-5-YL)METHYLFURAN-2-YL]METHYL})AMINE is unique due to the combination of the benzodioxole and chlorophenyl furan groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H16ClNO3 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C19H16ClNO3/c20-16-4-2-1-3-15(16)17-8-6-14(24-17)11-21-10-13-5-7-18-19(9-13)23-12-22-18/h1-9,21H,10-12H2 |
InChI-Schlüssel |
WQJYYSQSQGBYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)

![Methyl 3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11231015.png)
![3-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide](/img/structure/B11231017.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11231018.png)
![7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231027.png)
![N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231029.png)
![7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231033.png)

![5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231037.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B11231045.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231046.png)

![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one](/img/structure/B11231052.png)
